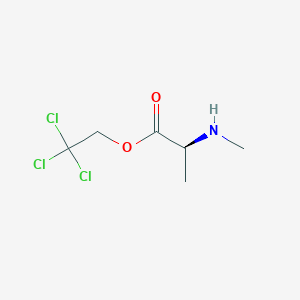
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester is a chemical compound with the molecular formula C6H11Cl3NO2 It is an ester derivative of N-Methyl-L-alanine, where the esterifying group is 2,2,2-Trichloroethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester typically involves the esterification of N-Methyl-L-alanine with 2,2,2-Trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-Methyl-L-alanine and trichloroacetic acid.
Reduction: N-Methyl-L-alanine and 2,2,2-Trichloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release N-Methyl-L-alanine and 2,2,2-Trichloroethanol, which may then exert their effects on various biological processes. The molecular targets and pathways involved are still under investigation, but they may include enzyme inhibition and modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-alanine: The parent compound without the ester group.
2,2,2-Trichloroethyl Chloroformate: A related compound with a chloroformate group instead of an ester group.
2,2,2-Trichloroethanol: The alcohol counterpart of the ester group.
Uniqueness
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester is unique due to its combination of the N-Methyl-L-alanine backbone with the 2,2,2-Trichloroethyl ester group. This unique structure imparts specific chemical properties and reactivity that are not observed in the parent compounds or other related derivatives.
Properties
Molecular Formula |
C6H10Cl3NO2 |
|---|---|
Molecular Weight |
234.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl (2S)-2-(methylamino)propanoate |
InChI |
InChI=1S/C6H10Cl3NO2/c1-4(10-2)5(11)12-3-6(7,8)9/h4,10H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
CLMQKNIGUIBZSC-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC(Cl)(Cl)Cl)NC |
Canonical SMILES |
CC(C(=O)OCC(Cl)(Cl)Cl)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















